molecular formula C22H19BrN2O3S B11374518 N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide

N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide

Cat. No.: B11374518
M. Wt: 471.4 g/mol
InChI Key: UKKPPWHPLFOMFP-UHFFFAOYSA-N
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Description

N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a bromine atom, a dibenzo[c,e][1,2]thiazin-6-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazin-6-yl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the dibenzo[c,e][1,2]thiazin-6-yl core.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Acetamide formation: The brominated intermediate is reacted with acetic anhydride to form the acetamide group.

    N-benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

N-benzyl-2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-methylacetamide

InChI

InChI=1S/C22H19BrN2O3S/c1-24(14-16-7-3-2-4-8-16)22(26)15-25-20-12-11-17(23)13-19(20)18-9-5-6-10-21(18)29(25,27)28/h2-13H,14-15H2,1H3

InChI Key

UKKPPWHPLFOMFP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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